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molecular formula C16H15NO4 B8792437 Methyl 5-acetoxy-1-cyclopropylisoquinoline-7-carboxylate CAS No. 921760-73-8

Methyl 5-acetoxy-1-cyclopropylisoquinoline-7-carboxylate

Cat. No. B8792437
M. Wt: 285.29 g/mol
InChI Key: ZEVJSMDADLMSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935712B2

Procedure details

2-[1-(2-Cyclopropyl-pyridin-3-yl)-methylidene]-succinic acid 1-methyl ester (18.9 g, 72.4 mmol), sodium acetate (5.94 g, 72.4 mmol) was suspended in AcOH (150 ml) and heated at 155° C. for 6 h. After cooling to room temperature, the mixture was concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 6/4) to obtain the intended compound as a pale yellow solid.
Name
2-[1-(2-Cyclopropyl-pyridin-3-yl)-methylidene]-succinic acid 1-methyl ester
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4](=[CH:9][C:10]1[C:11]([CH:16]2[CH2:18][CH2:17]2)=[N:12][CH:13]=[CH:14][CH:15]=1)[CH2:5][C:6]([OH:8])=O.[C:20]([O-])(=[O:22])[CH3:21].[Na+]>CC(O)=O>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:10]2[C:15]([CH:14]=[CH:13][N:12]=[C:11]2[CH:16]2[CH2:18][CH2:17]2)=[C:6]([O:8][C:20](=[O:22])[CH3:21])[CH:5]=1)=[O:19] |f:1.2|

Inputs

Step One
Name
2-[1-(2-Cyclopropyl-pyridin-3-yl)-methylidene]-succinic acid 1-methyl ester
Quantity
18.9 g
Type
reactant
Smiles
COC(C(CC(=O)O)=CC=1C(=NC=CC1)C1CC1)=O
Step Two
Name
Quantity
5.94 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 6/4)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=C2C=CN=C(C2=C1)C1CC1)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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